1-Cyclobutanecarbonyl-2-methylpiperazine
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Overview
Description
1-Cyclobutanecarbonyl-2-methylpiperazine is a compound that features a piperazine ring substituted with a cyclobutanecarbonyl group and a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-Cyclobutanecarbonyl-2-methylpiperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols have been reported to produce piperazine derivatives under mild conditions with good yields .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutanecarbonyl-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents like potassium permanganate under acidic conditions, while reduction reactions may use lithium aluminum hydride in anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Cyclobutanecarbonyl-2-methylpiperazine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, such as the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects . This interaction can result in the inhibition of neurotransmitter release, leading to various pharmacological effects.
Comparison with Similar Compounds
1-Cyclobutanecarbonyl-2-methylpiperazine can be compared with other similar compounds, such as:
1-Methylpiperazine: This compound is used as a versatile building block in organic synthesis and has applications in the preparation of pharmaceuticals.
1-Cyclobutanecarbonyl-4-[(2,5-dimethylphenyl)methyl]piperazine: This compound contains additional aromatic and aliphatic groups, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclobutyl-(2-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H18N2O/c1-8-7-11-5-6-12(8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
UEIHCRSUYBBRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2CCC2 |
Origin of Product |
United States |
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